An In-depth Technical Guide to Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) for Researchers and Drug Development Professionals
An In-depth Technical Guide to Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) for Researchers and Drug Development Professionals
Abstract
Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) is a small molecule belonging to the N-phenyl carbamate class of compounds. While specific research on this particular molecule is limited, its structural analogs and the broader class of N-phenyl carbamates have been investigated for a range of biological activities. This guide provides a comprehensive overview of the known and inferred properties of phenyl N-(3-chlorophenyl)carbamate, drawing upon data from closely related compounds and the general characteristics of this chemical family. We will delve into its physicochemical properties, established synthetic routes, and potential mechanisms of action, including microtubule disruption and acetylcholinesterase inhibition. Furthermore, this guide will present detailed, adaptable experimental protocols for researchers to investigate its potential applications in areas such as oncology, mycology, and agriculture.
Introduction: The N-Phenyl Carbamate Scaffold
The N-phenyl carbamate scaffold is a versatile pharmacophore present in a variety of biologically active molecules. The inherent reactivity and structural features of the carbamate linkage, coupled with the diverse substitution patterns possible on the phenyl rings, have made this class of compounds a subject of interest in medicinal chemistry and agrochemistry. Phenyl N-(3-chlorophenyl)carbamate, with its characteristic 3-chloro substitution on the N-phenyl ring, is poised to share some of the biological activities observed in its analogs, most notably the widely studied herbicide, isopropyl N-(3-chlorophenyl)carbamate (Chlorpropham or CIPC).[1][2][3] This guide aims to provide a foundational understanding of CAS 50699-50-8 for researchers and drug development professionals, enabling further exploration of its therapeutic and practical potential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Phenyl N-(3-chlorophenyl)carbamate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 50699-50-8 | |
| IUPAC Name | phenyl N-(3-chlorophenyl)carbamate | |
| Molecular Formula | C₁₃H₁₀ClNO₂ | |
| Molecular Weight | 247.68 g/mol | carbamate)[4] |
| Appearance | Light gray powder | |
| Density | 1.329 g/cm³ | |
| Boiling Point | 342.3 °C at 760 mmHg | |
| Flash Point | 160.8 °C |
Synthesis of Phenyl N-(3-chlorophenyl)carbamate
The synthesis of phenyl N-(3-chlorophenyl)carbamate can be readily achieved through the reaction of 3-chloroaniline with phenyl chloroformate.[1] This is a standard method for the formation of carbamates. An alternative approach involves the reaction of 3-chlorophenyl isocyanate with phenol.
Synthesis via Phenyl Chloroformate and 3-Chloroaniline
This method is a straightforward and widely used procedure for the synthesis of N-aryl carbamates.
Caption: Synthesis of Phenyl N-(3-chlorophenyl)carbamate.
Experimental Protocol:
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Reaction Setup: In a well-ventilated fume hood, dissolve 3-chloroaniline (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[5]
-
Addition of Phenyl Chloroformate: Add phenyl chloroformate (1.05 equivalents) dropwise to the stirred solution of 3-chloroaniline at room temperature.[6] The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove any precipitated hydrochloride salt. The filtrate is then washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove any unreacted aniline, followed by a wash with a dilute aqueous base solution (e.g., 5% NaHCO₃) to remove any excess phenyl chloroformate and HCl. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure phenyl N-(3-chlorophenyl)carbamate.
Potential Mechanisms of Action and Biological Activities
Disruption of Microtubule Organization
A well-documented mechanism of action for N-phenyl carbamates, particularly the N-(3-chlorophenyl) substituted analogs like CIPC, is the disruption of microtubule organization.[7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape.
Mechanism: N-phenyl carbamates are known to interfere with the formation and function of the mitotic spindle, leading to mitotic arrest and subsequent inhibition of cell proliferation.[1][7] This is believed to occur through the disruption of microtubule organizing centers (MTOCs).[8]
Caption: Postulated mechanism of microtubule disruption.
Experimental Protocol: Immunofluorescence Staining for Microtubule Organization
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Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) on coverslips in a petri dish and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of phenyl N-(3-chlorophenyl)carbamate for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel or colchicine).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate the cells with a primary antibody against α-tubulin for 1 hour at room temperature. After washing with PBS, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Analyze the microtubule structure and spindle formation in treated versus control cells.
Acetylcholinesterase (AChE) Inhibition
Carbamates are a well-known class of acetylcholinesterase inhibitors. AChE is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
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Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI) as the substrate, and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen. Prepare a stock solution of phenyl N-(3-chlorophenyl)carbamate in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. Incubate for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the ATCI and DTNB solution. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Data Analysis: Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader. Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can then be calculated.[9]
Antifungal Activity
Several studies have reported the antifungal activity of N-aryl carbamates, suggesting that phenyl N-(3-chlorophenyl)carbamate may also possess such properties.[10][11] The presence of a chlorine atom on the phenyl ring has been shown to be favorable for antifungal potency in some N-aryl carbamates.[10]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
-
Fungal Strains and Culture: Obtain relevant fungal strains (e.g., Candida albicans, Aspergillus niger) and culture them on appropriate agar plates (e.g., Sabouraud Dextrose Agar).
-
Compound Preparation: Prepare a stock solution of phenyl N-(3-chlorophenyl)carbamate in a suitable solvent (e.g., DMSO).
-
Broth Microdilution Assay: In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with a standardized suspension of the fungal strain. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Potential Applications in Drug Development and Research
Based on the known activities of its structural analogs, phenyl N-(3-chlorophenyl)carbamate could be a valuable tool for researchers in several areas:
-
Anticancer Research: The potential to disrupt microtubule organization makes it a candidate for investigation as an antimitotic agent.[1][7] Further studies are warranted to evaluate its cytotoxicity against various cancer cell lines and to elucidate its specific molecular targets within the cell cycle machinery. While some related compounds have shown cytotoxic effects, specific data for this compound is needed.[12][13]
-
Neuroscience Research: As a potential acetylcholinesterase inhibitor, this compound could be used as a research tool to study cholinergic neurotransmission.
-
Antifungal Drug Discovery: Given the antifungal activity of related N-aryl carbamates, this compound could be screened against a panel of pathogenic fungi to assess its potential as a lead for novel antifungal agents.[10][11]
-
Herbicide Development: Its structural similarity to CIPC suggests it may have herbicidal properties, particularly as a sprout suppressant.[2][3][14]
Safety and Handling
Phenyl N-(3-chlorophenyl)carbamate is classified as harmful if swallowed and causes skin and eye irritation. It is also considered a severe marine pollutant. Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Phenyl N-(3-chlorophenyl)carbamate (CAS 50699-50-8) is a compound with underexplored potential. Based on the established biological activities of the N-phenyl carbamate class and its close structural analogs, it is a promising candidate for investigation in various fields, including cancer research, mycology, and neuroscience. This technical guide provides a comprehensive foundation of its known properties, synthesis, and potential mechanisms of action, along with detailed experimental protocols to facilitate further research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating new avenues of inquiry into the properties and applications of this intriguing molecule.
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